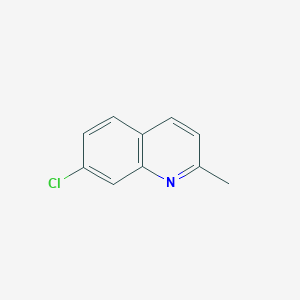







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH:9](=O)/[CH:10]=[CH:11]/[CH3:12]>Cl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:6]([CH:9]=[CH:10][C:11]([CH3:12])=[N:5]2)=[CH:7][CH:8]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
25.51 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
27.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
After an additional 45 minutes at reflux
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
to remove tars
|
|
Type
|
CUSTOM
|
|
Details
|
A tan gum ball is formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then refluxed for a total of three hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear brown solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
|
Type
|
CUSTOM
|
|
Details
|
a gummy solid is formed which
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with 2-propanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the quinaldine HCl-ZnCl2 complex
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |